
3-ethoxy-1-ethyl-N-(4-methoxyphenethyl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethoxy-1-ethyl-N-(4-methoxyphenethyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C17H23N3O3 and its molecular weight is 317.389. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-Ethoxy-1-ethyl-N-(4-methoxyphenethyl)-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, focusing on its antitumor, anti-inflammatory, and antibacterial effects, as well as its structure-activity relationships (SAR).
Chemical Structure
The compound can be characterized by its structure, which includes a pyrazole ring substituted with an ethyl group and a methoxyphenethyl moiety. The molecular formula is C15H20N2O3, with a molecular weight of approximately 276.34 g/mol.
Antitumor Activity
Recent studies have highlighted the potential of pyrazole derivatives as antitumor agents. Specifically, compounds similar to this compound have shown promising results against various cancer cell lines:
Compound | Target | IC50 (µM) | Reference |
---|---|---|---|
This compound | BRAF(V600E) | 14.5 | |
N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide | Aurora-A kinase | 12.0 |
These findings suggest that the compound may inhibit key pathways involved in tumor growth, particularly through targeting BRAF and Aurora-A kinases.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are also noteworthy. For instance, compounds have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO):
Compound | Mechanism | Effect |
---|---|---|
Py11 (analogous structure) | LPS-induced NO production inhibition | Significant reduction in TNF-α levels |
This suggests that this compound may possess similar anti-inflammatory effects, potentially useful in treating inflammatory diseases.
Antibacterial Activity
The antibacterial activity of pyrazole derivatives has been documented extensively. Studies indicate that certain derivatives can disrupt bacterial cell membranes leading to cell lysis:
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Py11 (related compound) | E. coli | 32 µg/mL |
3-Ethoxy analogs | Staphylococcus aureus | <16 µg/mL |
These results highlight the potential of this compound as an antibacterial agent.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. The following modifications have been noted to enhance activity:
- Substitution Patterns : The presence of electron-donating groups like methoxy enhances potency against specific targets.
- Alkyl Chain Length : Variations in the ethyl chain can influence solubility and bioavailability.
- Ring Modifications : Alterations in the pyrazole ring can lead to improved binding affinity to target proteins.
Case Studies
A series of studies have been conducted on related pyrazole compounds to evaluate their biological activities:
- Antitumor Efficacy : A study evaluated a series of pyrazole derivatives against melanoma cells, revealing that modifications at the 4-position significantly increased cytotoxicity.
- In Vivo Models : Animal studies demonstrated that certain pyrazole derivatives reduced tumor size in xenograft models when administered at specific dosages.
Propriétés
IUPAC Name |
3-ethoxy-1-ethyl-N-[2-(4-methoxyphenyl)ethyl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-4-20-12-15(17(19-20)23-5-2)16(21)18-11-10-13-6-8-14(22-3)9-7-13/h6-9,12H,4-5,10-11H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYDWWBXPPFMRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)NCCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.